3-Chloro-4-(2-chlorophenoxy)aniline

Übersicht

Beschreibung

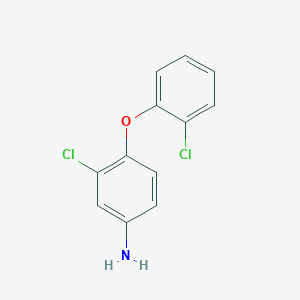

3-Chloro-4-(2-chlorophenoxy)aniline is an organic compound with the molecular formula C12H9Cl2NO. It is a chlorinated aniline derivative, characterized by the presence of both chloro and phenoxy substituents on the aniline ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-chlorophenoxy)aniline typically involves the reaction of 3-chloroaniline with 2-chlorophenol in the presence of a suitable base and a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

-

Step 1: Formation of the Phenoxy Intermediate

Reactants: 3-chloroaniline and 2-chlorophenol

Catalyst: Copper(I) iodide

Base: Potassium carbonate

Solvent: Dimethylformamide

Conditions: The reaction mixture is heated to 120°C for several hours.

-

Step 2: Formation of this compound

- The phenoxy intermediate is then reacted with aniline under similar conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-(2-chlorophenoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

One of the most prominent applications of 3-Chloro-4-(2-chlorophenoxy)aniline is its use in antimalarial drug development. Research indicates that this compound exhibits substantial activity against malaria parasites, specifically Plasmodium falciparum, Plasmodium vivax, and Plasmodium malariae.

Case Studies

A study published in Parasitology Research demonstrated the efficacy of a hybrid molecule combining artesunate and this compound (referred to as ATSA). This hybrid showed enhanced antimalarial activity compared to individual components, indicating potential for developing combination therapies .

Biotransformation Studies

This compound has been investigated for its role in biotransformation processes. Its structural characteristics allow it to participate in various biochemical reactions, making it a candidate for studying metabolic pathways and toxicological assessments.

Toxicity Assessments

Toxicity assays have been conducted using standardized methods such as the Mossman’s assay and OECD guidelines. These studies are crucial for understanding the safety profile of compounds before they are considered for therapeutic use .

Environmental Applications

This compound also holds promise in environmental chemistry, particularly concerning its potential use in catalysis and remediation processes. Its chlorinated structure may enhance its reactivity towards pollutants, making it a candidate for environmental cleanup strategies.

Catalysis

Research indicates that compounds similar to this compound can serve as catalysts in various chemical reactions, including those aimed at breaking down hazardous substances in contaminated environments .

Nonlinear Optical Materials

Emerging studies suggest that derivatives of this compound may have applications in nonlinear optical materials due to their unique electronic properties. This application could lead to advancements in photonic devices and materials science.

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(2-chlorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Chloro-4-(4-chlorophenoxy)aniline

- 3-Chloro-4-(trifluoromethylthio)aniline

- 3-Chloro-4-(4-chlorophenoxy)phenylamine

Uniqueness

3-Chloro-4-(2-chlorophenoxy)aniline is unique due to the specific positioning of the chloro and phenoxy groups on the aniline ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.

Biologische Aktivität

3-Chloro-4-(2-chlorophenoxy)aniline, a chlorinated aniline derivative, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current knowledge on its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Overview

- Molecular Formula : C₁₂H₉Cl₂NO

- CAS Number : 56966-54-2

- Structure : Characterized by the presence of chloro and phenoxy substituents on the aniline ring.

The compound has been investigated primarily for its role in antimalarial therapies. As a component of hybrid drugs such as artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), it exhibits significant antimalarial activity against various Plasmodium species. The proposed mechanism involves the inhibition of the enoyl-acyl carrier protein reductase, crucial for the survival of malaria parasites .

Antimalarial Activity

Research indicates that this compound demonstrates promising antimalarial properties. In vitro and in vivo studies have shown its efficacy against both sensitive and resistant strains of malaria.

Table 1: Antimalarial Activity Data

| Compound | IC50 (ng/ml) | Activity Type | Reference |

|---|---|---|---|

| Artesunate | 44.80 | Standard Control | |

| Sarcosine-Aniline Hybrid | 44.80 | Inhibitory | |

| This compound | Varies | Combination Therapy | |

| Chloroquine | Varies | Standard Control |

In a comparative study, combinations of this compound with traditional antimalarials like artesunate and chloroquine showed enhanced inhibitory effects on P. falciparum growth .

Anticancer Potential

Emerging research highlights the potential of this compound as an anticancer agent. Studies have indicated that derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | Varies | |

| Rafoxanide | Multiple Myeloma | ≤0.25 | |

| Artesunate-Aniline Hybrid | DLBCL | Varies |

Case Studies

- Antimalarial Efficacy : A study conducted using P. berghei in mice demonstrated that the hybrid drug containing this compound significantly reduced parasitemia levels compared to controls, indicating its potential as a viable treatment option for malaria .

- Cytotoxic Effects : Research on derivatives of this compound revealed that certain modifications could enhance its cytotoxic effects against cancer cells while maintaining low toxicity in normal cells, paving the way for further development in cancer therapeutics .

Eigenschaften

IUPAC Name |

3-chloro-4-(2-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYADBYCIGQCOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80328971 | |

| Record name | 3-chloro-4-(2-chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56966-54-2 | |

| Record name | 3-chloro-4-(2-chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.